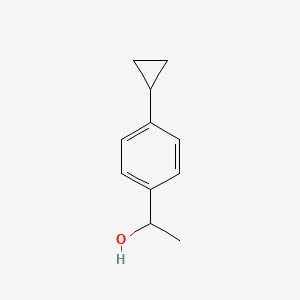
1-(4-Cyclopropylphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Cyclopropylphenyl)ethan-1-ol is an organic compound with the molecular formula C₁₁H₁₄O. It is characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety.
Preparation Methods
The synthesis of 1-(4-Cyclopropylphenyl)ethan-1-ol typically involves the following steps:
Reduction: The reduction of the intermediate product to form the ethan-1-ol moiety can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Industrial Production: Industrial-scale production may involve optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Cyclopropylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to a ketone using oxidizing agents like chromic acid (H₂CrO₄).
Esterification: The hydroxyl group can react with carboxylic acids to form esters in the presence of an acid catalyst.
Substitution: The aromatic ring may undergo substitution reactions with appropriate reagents depending on the reaction conditions.
Scientific Research Applications
1-(4-Cyclopropylphenyl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: Due to its structural features, it is explored for potential therapeutic applications, including as a precursor for drug development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique properties make it useful in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism by which 1-(4-Cyclopropylphenyl)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropyl group can influence the compound’s binding affinity and specificity, while the hydroxyl group can participate in hydrogen bonding, affecting the overall reactivity and interaction with biological molecules .
Comparison with Similar Compounds
1-(4-Cyclopropylphenyl)ethan-1-ol can be compared with similar compounds such as:
1-(4-Methylphenyl)ethan-1-ol: Similar structure but with a methyl group instead of a cyclopropyl group.
1-(4-Ethylphenyl)ethan-1-ol: Contains an ethyl group in place of the cyclopropyl group.
1-(4-Propylphenyl)ethan-1-ol: Features a propyl group instead of the cyclopropyl group.
Properties
IUPAC Name |
1-(4-cyclopropylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-8(12)9-2-4-10(5-3-9)11-6-7-11/h2-5,8,11-12H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHKFTHKIYPMTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide](/img/structure/B2548748.png)
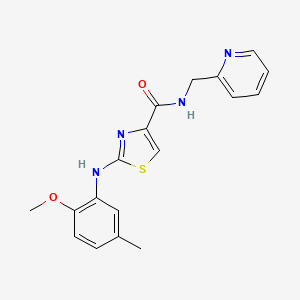
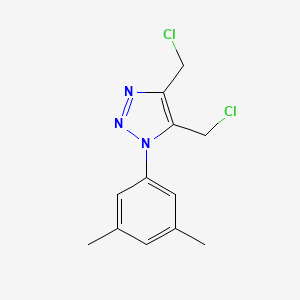
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{3-[4-(dimethylamino)phenyl]propyl}ethanediamide](/img/structure/B2548754.png)

![1-(3-fluoro-4-methylphenyl)-4-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2548758.png)
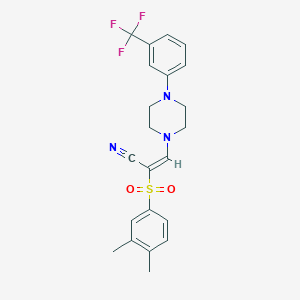
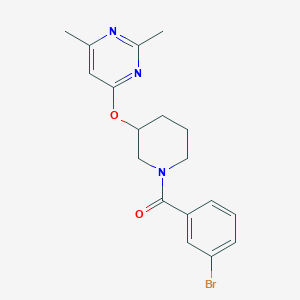
![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-3-carboxamide](/img/structure/B2548762.png)

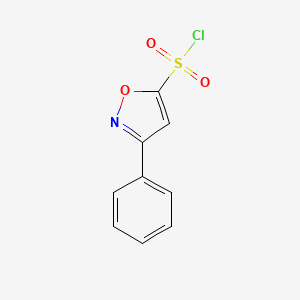

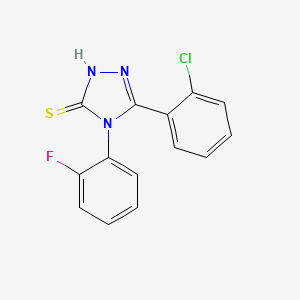
![1-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-(thiophen-2-yl)urea](/img/structure/B2548770.png)
